Amino-PEG12-CH2COOH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG12-CH2COOH involves the reaction of polyethylene glycol (PEG) with amino and carboxyl functional groupsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is purified using techniques like column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Amino-PEG12-CH2COOH undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: The carboxyl group can form amide bonds with amines in the presence of coupling agents like DCC
Common Reagents and Conditions
N,N’-Dicyclohexylcarbodiimide (DCC): Used as a coupling agent for amide bond formation.
Dichloromethane (DCM): Commonly used as a solvent in the synthesis process
Major Products Formed
The major products formed from these reactions include various PEGylated compounds, which are used in the synthesis of PROTACs and other bioconjugates .
Scientific Research Applications
Amino-PEG12-CH2COOH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Employed in the study of protein-protein interactions and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in targeted drug delivery and cancer therapy.
Industry: Utilized in the development of advanced materials and bioconjugates.
Mechanism of Action
Amino-PEG12-CH2COOH functions as a linker in PROTACs, facilitating the degradation of target proteins. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
NH2-PEG12-Propionic acid: Another PEG-based compound with similar applications in bioconjugation and drug delivery.
Amino-PEG-acid: Used in the synthesis of various bioconjugates and PEGylated compounds.
Uniqueness
Amino-PEG12-CH2COOH is unique due to its specific structure, which provides optimal flexibility and solubility for use in PROTAC synthesis. Its ability to form stable amide bonds with a wide range of ligands makes it a versatile tool in chemical biology and medicinal chemistry .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53NO14/c27-1-2-30-3-4-31-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26(28)29/h1-25,27H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPXCYVZSJUAKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53NO14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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